1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol
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Overview
Description
1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol is a chemical compound with the molecular formula C18H22O7. It is characterized by the presence of two hydroxyphenyl groups attached to a hexitol backbone.
Preparation Methods
The synthesis of 1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol typically involves multi-step organic reactions. One common synthetic route includes the reaction of hexitol derivatives with hydroxyphenyl compounds under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. These methods often require rigorous quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydroxyphenyl derivatives.
Substitution: The hydroxy groups in the compound can undergo substitution reactions with reagents like acyl chlorides or alkyl halides, forming esters or ethers
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in alcohol derivatives .
Scientific Research Applications
1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol involves its interaction with various molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Deoxy-1,1-bis(4-hydroxyphenyl)hexitol can be compared with other similar compounds, such as:
1-Deoxy-1-(methylamino)hexitol: This compound has a similar hexitol backbone but with a methylamino group instead of hydroxyphenyl groups.
1,5-Anhydro-2-deoxy-1-(1-hydroxycyclobutyl)-3,4-bis-O-(triisopropylsilyl)-D-threo-pent-1-enitol: This compound features a cyclobutyl group and triisopropylsilyl protecting groups, making it structurally distinct yet functionally similar in some reactions
The uniqueness of this compound lies in its specific combination of hydroxyphenyl groups and hexitol backbone, which imparts distinct chemical and biological properties .
Properties
CAS No. |
6969-32-0 |
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Molecular Formula |
C18H22O7 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6,6-bis(4-hydroxyphenyl)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C18H22O7/c19-9-14(22)16(23)18(25)17(24)15(10-1-5-12(20)6-2-10)11-3-7-13(21)8-4-11/h1-8,14-25H,9H2 |
InChI Key |
ZXYWLNOICLKFBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
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